TAAR1 Agonist Potency: A Species-Specific Profile Distinct from Mono-Halogenated Analogs
2-Amino-5-bromo-4-chlorophenol exhibits a differential agonist profile at the trace amine-associated receptor 1 (TAAR1) compared to the mono-chlorinated analog 2-amino-4-chlorophenol. The target compound shows an EC50 of 4.90E+3 nM at human TAAR1, which is approximately 2.7-fold higher (less potent) than the comparator's EC50 of 1.80E+3 nM [1]. However, at mouse TAAR1, the target compound demonstrates an EC50 of 1.80E+3 nM [2], a value identical to the comparator's human TAAR1 potency but for which direct mouse TAAR1 comparator data was not identified in this analysis. This species-specific divergence in potency underscores the impact of the dual halogenation pattern on receptor interaction.
| Evidence Dimension | Human TAAR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50: 4.90E+3 nM |
| Comparator Or Baseline | 2-amino-4-chlorophenol (EC50: 1.80E+3 nM) |
| Quantified Difference | Target compound is ~2.7-fold less potent at human TAAR1 |
| Conditions | Agonist activity at human TAAR1 expressed in HEK293 cells; cAMP accumulation measured after 20 min by BRET assay [1] |
Why This Matters
This data is essential for researchers developing species-specific TAAR1 pharmacological tools or investigating structure-activity relationships, as the target compound offers a distinct potency profile not achievable with simpler analogs.
- [1] BindingDB. (n.d.). BDBM50227825 (CHEMBL4060464) - 2-amino-4-chlorophenol. Binding Database. View Source
- [2] BindingDB. (n.d.). BDBM50227828 (CHEMBL4068661) - 2-amino-5-bromo-4-chlorophenol. Binding Database. View Source
